molecular formula C9H8IN3S B13103618 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine CAS No. 913322-62-0

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine

Katalognummer: B13103618
CAS-Nummer: 913322-62-0
Molekulargewicht: 317.15 g/mol
InChI-Schlüssel: HOYXBBCWVHDVLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both a thiophene and a pyrimidine ring. The presence of iodine and methyl groups in its structure makes it a versatile compound in various chemical reactions and applications. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine typically involves the iodination of a thiophene derivative followed by the formation of the pyrimidine ring. One common method includes the use of 5-iodothiophene-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation with guanidine to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions to ensure high yield and purity. The subsequent steps involve standard organic synthesis techniques including purification by recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in the thiophene ring can undergo various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication .

Vergleich Mit ähnlichen Verbindungen

  • 4-(5-Bromothiophen-2-YL)-6-methylpyrimidin-2-amine
  • 4-(5-Chlorothiophen-2-YL)-6-methylpyrimidin-2-amine
  • 4-(5-Fluorothiophen-2-YL)-6-methylpyrimidin-2-amine

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine. This makes it more suitable for certain types of chemical reactions, such as halogen bonding and coupling reactions, providing distinct advantages in synthetic applications .

Eigenschaften

CAS-Nummer

913322-62-0

Molekularformel

C9H8IN3S

Molekulargewicht

317.15 g/mol

IUPAC-Name

4-(5-iodothiophen-2-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H8IN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13)

InChI-Schlüssel

HOYXBBCWVHDVLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(S2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.